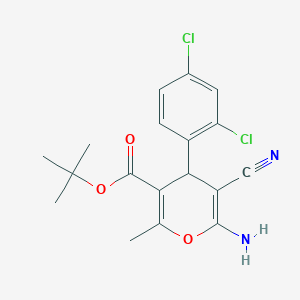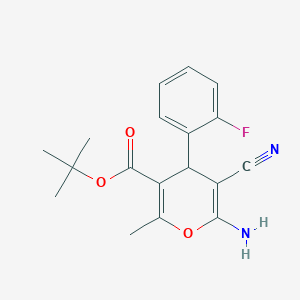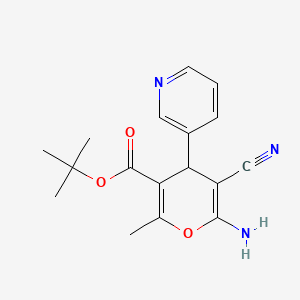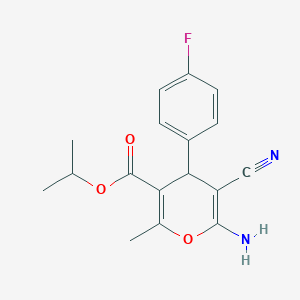
isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate
描述
Isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of immune responses, apoptosis, and inflammation. A-438079 has been studied extensively for its potential therapeutic applications in various diseases.
作用机制
Isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate is a selective antagonist of the P2X7 receptor, which is expressed on immune cells, microglia, and neurons. Activation of this receptor leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the induction of apoptosis. isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate blocks the activation of the P2X7 receptor, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate has been shown to have a range of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibits the activation of caspase-1, a key mediator of apoptosis. isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate also reduces the production of reactive oxygen species and the activation of microglia, which are involved in neuroinflammation.
实验室实验的优点和局限性
Isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate has several advantages for use in laboratory experiments. It is a small molecule with high selectivity for the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. It is also stable and easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate. One area of interest is the potential use of this compound in the treatment of chronic pain. It has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is the potential use of isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential clinical applications. Additionally, further studies are needed to optimize the synthesis and formulation of isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate for use in vivo.
科学研究应用
Isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate has been studied extensively for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and inflammatory diseases. It has been shown to have analgesic effects in animal models of neuropathic pain, and to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis. isopropyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
propan-2-yl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8(2)20-15(18)12-9(3)21-14(17)10(7-16)13(12)11-5-4-6-19-11/h4-6,8,13H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSMLDQVZQESLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4290594.png)
![ethyl 2-(4-cyanobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4290595.png)
![2-[(5-bromo-1-benzofuran-2-yl)carbonyl]-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4290621.png)
![ethyl 3-[(4-methoxyphenyl)amino]-2-nitroacrylate](/img/structure/B4290622.png)









![dimethyl 5-[({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}sulfonyl)amino]isophthalate](/img/structure/B4290693.png)